Ethyl 2-(4-Thiazolyl)acetate

Vue d'ensemble

Description

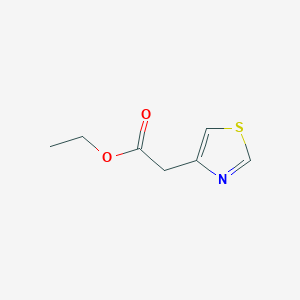

Ethyl 2-(4-Thiazolyl)acetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-Thiazolyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with thiazole in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The thiazole ring’s amino group undergoes nucleophilic substitution under controlled conditions. A patented method demonstrates its reaction with benzyl chloroformate to produce protected derivatives:

| Reaction Conditions | Reagents/Catalysts | Yield | Temperature |

|---|---|---|---|

| Benzyl chloroformate, 4-dimethylaminopyridine (DMAP) | Methanol, triethylamine | 35.0% | -10°C → 15°C |

| Benzyl chloroformate, Na₂CO₃ | Isopropanol | 32.7% | 0°C → 15°C |

| Benzyl chloroformate, pyridine | Methanol, DMAP | 48.7% | -10°C → 0°C |

This reaction proceeds via a two-step mechanism:

-

Activation : Benzyl chloroformate reacts with the amino group to form a reactive intermediate.

-

Coupling : The intermediate undergoes esterification with ethyl bromoacetate or analogous agents .

Stability Under Environmental Stressors

Ethyl 2-(4-thiazolyl)acetate degrades under industrial conditions:

| Condition | Effect on Stability | Recovery Post-Stress |

|---|---|---|

| 5% H₂O vapor | Activity ↑10–15% | Full |

| 50 ppm SO₂ | Initial activity ↓10%, gradual recovery | Partial (70–80%) |

Moisture enhances catalytic activity by promoting intermediate desorption, while SO₂ competitively adsorbs on active sites .

Key Considerations

-

Reagent Sensitivity : DMAP and alkaline conditions optimize substitution yields.

-

By-Product Mitigation : AuPd catalysts minimize toxic acetaldehyde formation during oxidation.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Thiazole Derivatives

Ethyl 2-(4-Thiazolyl)acetate serves as a crucial intermediate in the synthesis of more complex thiazole derivatives. These derivatives are essential in developing pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthetic Routes

The compound can be synthesized through several methods:

- Reflux Method : Reacting ethyl bromoacetate with thiazole in the presence of sodium ethoxide in ethanol.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time, making it a preferred choice for synthesizing thiazole derivatives .

Biological Applications

Pharmacological Activities

this compound has been studied for various pharmacological activities:

- Antimicrobial Activity : Compounds derived from this compound have shown significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida glabrata .

- Anti-inflammatory Effects : Studies indicate that derivatives exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Potential : Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells, showing promise as anticancer agents .

Industrial Applications

Dyes and Biocides Production

In industrial settings, this compound is utilized in producing dyes and biocides. Its ability to enhance solubility and reactivity makes it an attractive starting material for synthesizing various chemical products .

Case Studies

-

Microwave-Assisted Synthesis of Thiazole Derivatives

A study demonstrated the synthesis of this compound derivatives using microwave irradiation. The resultant compounds showed enhanced antioxidant activity compared to traditional methods, indicating a potential for developing new therapeutic agents with reduced side effects . -

Pharmacological Evaluation

In vivo tests on thiazole derivatives derived from this compound revealed significant anti-inflammatory effects. Compounds with halogen substitutions exhibited activities comparable to indomethacin, supporting their potential use as safer alternatives to conventional NSAIDs . -

Anticancer Studies

Research has shown that certain thiazole derivatives can induce apoptosis in cancer cell lines through modulation of key signaling pathways like PI3K/AKT/mTOR. This highlights the potential of this compound in cancer therapeutics .

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-Thiazolyl)acetate involves its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-Thiazolyl)acetate can be compared with other thiazole derivatives such as:

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Thiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness: this compound is unique due to its ethyl ester group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Activité Biologique

Ethyl 2-(4-Thiazolyl)acetate, also referred to as 4-Thiazoleacetic acid, ethyl ester, is a thiazole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications across various fields, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Target Interactions

This compound interacts with multiple biological targets, exhibiting a range of therapeutic effects. Thiazoles are known to engage in various biochemical pathways, influencing:

- Antioxidant Activity : The compound exhibits free radical scavenging properties, which are crucial for mitigating oxidative stress.

- Analgesic and Anti-inflammatory Effects : Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to established analgesics like indomethacin .

- Antimicrobial Properties : this compound has shown effectiveness against various pathogens, including bacteria and fungi .

Biochemical Pathways

The compound's biological activities are attributed to its ability to modulate enzyme activities and receptor interactions. For instance, it has been documented to inhibit specific cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests reveal:

- Bacterial Inhibition : The compound shows inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 375 µg/mL .

- Fungal Activity : Notably effective against Candida glabrata and Candida albicans, with zones of inhibition comparable to standard antifungal agents like nystatin .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies have shown:

- Pain Relief : The compound's analgesic activity was assessed through various animal models, demonstrating efficacy similar to that of aspirin .

- Inflammation Reduction : It significantly reduced inflammation markers in tested subjects, supporting its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| Ethyl 2-(4-Methyl-5-thiazolyl)acetate | Antimicrobial, CYP1A2 inhibitor | |

| 2-Aminothiazole | Antimicrobial, anticancer | |

| Thiazole-4-carboxylic acid | Pharmaceutical synthesis |

The ethyl ester group in this compound enhances its solubility and reactivity compared to other derivatives, making it a valuable intermediate for synthesizing more complex therapeutic agents.

Study on Antiplasmodial Activity

A study investigated the antiplasmodial effects of various thiazole derivatives, including this compound. Results indicated promising activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .

In Vivo Anti-inflammatory Study

In a controlled study assessing the anti-inflammatory effects of this compound in animal models, significant reductions in paw edema were observed. The results highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

Propriétés

IUPAC Name |

ethyl 2-(1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCBKPOYFXBWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120155-43-3 | |

| Record name | ethyl 2-(1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.